molecular formula C20H24O7 B1237466 Erlancorin CAS No. 65522-32-9

Erlancorin

Cat. No. B1237466
CAS RN: 65522-32-9
M. Wt: 376.4 g/mol
InChI Key: RKAXEWSQYMGBAP-QWWMICPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erlancorin is a natural product found in Gutenbergia cordifolia with data available.

Scientific Research Applications

Mitigating Photosensitivity in Erythropoietic Protoporphyria

Erlancorin has shown potential in mitigating photosensitivity in patients with Erythropoietic Protoporphyria (EPP). A study demonstrated that Erlancorin's analog, Afamelanotide, effectively prevents symptoms in EPP patients by promoting melanin synthesis and increasing skin pigmentation, thus enhancing tolerance to natural sunlight (Harms et al., 2009).

Efficacy in Erythropoietic Protoporphyria Treatment

Afamelanotide, a synthetic α-melanocyte stimulating hormone analog, has been approved as the first effective medical treatment for EPP. Clinical studies have shown significant increases in sunlight exposure tolerance and quality of life improvements for EPP patients treated with Afamelanotide (Wensink et al., 2021).

Potential in Cardiovascular Therapy

Studies have also explored the potential of phytoestrogens like α-zearalanol, structurally related to Erlancorin, in cardiovascular therapy. These phytoestrogens could offer a "safe estrogen" alternative with less risk of tumorogenesis compared to traditional estrogen replacement therapy, especially in atherosclerotic development (Dai et al., 2004).

Treatment of Female Sexual Dysfunctions

Erlancorin analogs like Bremelanotide have been investigated for treating female sexual dysfunctions. Clinical trials suggest its efficacy in enhancing sexual desire and arousal in premenopausal women, offering a new therapeutic avenue for sexual dysfunctions (Clayton et al., 2016).

Exploring Estrogenic Effects

Research on compounds structurally similar to Erlancorin, like Glabridin from licorice root, has highlighted their potential as estrogen replacement therapies. These compounds activate estrogen receptors and could serve as safer alternatives to conventional estrogen therapies (Poh et al., 2015).

properties

CAS RN

65522-32-9

Product Name

Erlancorin

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

[(1R,2R,6S,7S,9S,11S,12S)-11-hydroxy-4-methyl-10,15-dimethylidene-14-oxo-5,8,13-trioxatetracyclo[10.3.0.04,6.07,9]pentadecan-2-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-6-8(2)18(22)24-11-7-20(5)17(27-20)16-14(25-16)10(4)13(21)15-12(11)9(3)19(23)26-15/h6,11-17,21H,3-4,7H2,1-2,5H3/b8-6-/t11-,12-,13+,14+,15+,16+,17+,20?/m1/s1

InChI Key

RKAXEWSQYMGBAP-QWWMICPUSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC2([C@@H](O2)[C@@H]3[C@@H](O3)C(=C)[C@@H]([C@@H]4[C@@H]1C(=C)C(=O)O4)O)C

SMILES

CC=C(C)C(=O)OC1CC2(C(O2)C3C(O3)C(=C)C(C4C1C(=C)C(=O)O4)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(O2)C3C(O3)C(=C)C(C4C1C(=C)C(=O)O4)O)C

synonyms

cordifene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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